2-(2,2-Difluoroethoxy)-5-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-6(9)4-14-7-2-1-5(3-10-7)11(12)13/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWOCTYCWBAVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Strategies
De Novo Synthesis Approaches to 2-(2,2-Difluoroethoxy)-5-nitropyridine
De novo synthesis, or the construction of the target molecule from fundamental, non-aromatic precursors, offers a powerful route to substituted pyridines. These methods provide flexibility in introducing desired substituents at specific positions during the ring-formation process itself.
The direct incorporation of fluorinated moieties during the cyclization, or annulation, step to form the pyridine (B92270) ring is a sophisticated strategy. While specific examples detailing the use of difluoroethoxylated reagents in the de novo synthesis of this compound are not prevalent, the principle can be seen in related syntheses. For instance, a method for preparing the key precursor, 2-hydroxy-5-nitropyridine (B147068), involves the cyclization of acyclic components. This process utilizes a 2-halogenated acrylate, which condenses with nitromethane (B149229) and triethyl orthoformate to construct the nitropyridine ring system. google.com This highlights a de novo strategy that builds the core structure, which can then be further functionalized.
Modern synthetic approaches also focus on the direct C-H difluoromethylation of pyridine rings through radical processes, demonstrating the increasing interest in incorporating such groups. nih.govresearchgate.net These methods can be regioselectively controlled to target specific positions on the pyridine ring by transforming the pyridine into intermediates like oxazino pyridines or pyridinium (B92312) salts. nih.govresearchgate.net While these methods introduce a difluoromethyl (-CF2H) group rather than a difluoroethoxy (-OCH2CF2H) group, they underscore the advanced strategies available for creating fluorinated pyridine compounds.
The direct introduction of a difluoroethoxy group onto a pyridine ring via electrophilic aromatic substitution (EAS) is not a standard transformation. The pyridine ring is electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. youtube.com When substitution does occur, it typically favors the 3-position. youtube.com
However, electrophilic substitution is a critical strategic tool for creating the necessary precursors. The most important electrophilic substitution in this context is nitration. The synthesis of key intermediates like 2-amino-5-nitropyridine (B18323) or 2-hydroxy-5-nitropyridine begins with the nitration of a 2-substituted pyridine. chemicalbook.comgoogle.com In this reaction, a potent electrophile, the nitronium ion (NO2+), is generated from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.org This electrophile attacks the pyridine ring, and due to the directing effects of the substituent at the 2-position, the nitro group is installed at the 5-position. orgsyn.orgmasterorganicchemistry.com This strategic nitration is essential for creating the electronic properties required for subsequent reactions, such as the eventual nucleophilic substitution that would introduce the difluoroethoxy side chain.
Precursor Synthesis and Regioselective Derivatization Routes
The synthesis of this compound is highly dependent on the efficient preparation of key nitropyridine intermediates. These precursors provide the foundational structure onto which the difluoroethoxy group is typically installed in a final step.
2-Amino-5-nitropyridine is a vital intermediate, and its synthesis is well-established. The most common method involves the direct nitration of 2-aminopyridine (B139424). guidechem.com This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion electrophile. chemicalbook.comguidechem.com The amino group at the 2-position directs the incoming nitro group primarily to the 5-position, making 2-amino-5-nitropyridine the major product. orgsyn.org One documented procedure reports a high yield of 91.67% when the reaction is conducted in 1,2-dichloroethane. chemicalbook.com An alternative, though less common, route involves the reaction of 2-chloro-5-nitropyridine (B43025) with ammonia (B1221849) in the presence of a copper(I) oxide catalyst. guidechem.com
| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 1,2-Dichloroethane | <10°C during addition, then 12 hours | 91.67% | chemicalbook.com |
| 2-Chloro-5-nitropyridine | NH₃, Cu₂O | Not specified | 80°C, 16 hours | 85% | guidechem.com |
2-Hydroxy-5-nitropyridine, which exists in tautomeric equilibrium with 5-nitro-2-pyridone, is another crucial precursor. tcichemicals.com One conventional method for its synthesis is the hydrolysis of 2-amino-5-nitropyridine. prepchem.comguidechem.com This is achieved by refluxing the amino compound in an aqueous solution of sodium hydroxide, followed by neutralization with acid, affording the product in a 60% yield. prepchem.com
More optimized, modern procedures have been developed to improve efficiency and reduce waste. A notable example is a one-pot synthesis that starts from 2-aminopyridine. google.comguidechem.com This method combines the initial nitration step with a subsequent diazotization reaction using sodium nitrite, followed by in-situ hydrolysis to yield 2-hydroxy-5-nitropyridine directly. This process avoids the isolation of the 2-amino-5-nitropyridine intermediate and simplifies the purification process, providing the final product in a 56.7% yield. google.com
| Starting Material | Reagents | Key Steps | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-nitropyridine | 10% NaOH, then HCl | Hydrolysis | 60% | prepchem.com |
| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃ 2. NaNO₂ (aq) | One-pot Nitration and Diazotization/Hydrolysis | 56.7% | google.com |
| 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate | De Novo Condensation and Cyclization | Not specified | google.com |
Synthesis of Key Nitropyridine Intermediates
Methodologies for 2-Chloro-5-nitropyridine Production
Several methods have been developed for the production of 2-Chloro-5-nitropyridine, a critical building block. These methods often start from readily available pyridine derivatives.
One common route begins with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. This intermediate then undergoes a diazotization reaction followed by hydrolysis to produce 2-hydroxy-5-nitropyridine. google.com Finally, a chlorination step, often employing reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), converts the hydroxyl group to a chloro group, affording 2-Chloro-5-nitropyridine with high purity. chemicalbook.com
Another approach utilizes 3-nitropyridine (B142982) as the starting material. Direct chlorination of 3-nitropyridine can be achieved using various chlorinating agents. For instance, the use of dichlorine monoxide in the presence of an alkali and a chloride salt has been reported. guidechem.com This method involves careful temperature control to ensure the desired regioselectivity and yield. chemicalbook.comguidechem.com
The table below summarizes and compares different methodologies for the synthesis of 2-Chloro-5-nitropyridine.
| Starting Material | Key Intermediates | Key Reagents | Advantages | Disadvantages |
| 2-Aminopyridine | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | Nitrating agents (e.g., HNO₃/H₂SO₄), NaNO₂, HCl, Chlorinating agents (e.g., POCl₃) | Well-established route. | Multi-step process, potential for side products in nitration. google.com |
| 3-Nitropyridine | None | Dichlorine monoxide, Alkali, Chloride salt | Direct chlorination. | Use of potentially hazardous reagents, requires careful temperature control. chemicalbook.comguidechem.com |
| 2-Halogenated acrylate | 2-Hydroxy-5-nitropyridine | Nitromethane, Triethyl orthoformate, Pyridine cyclization reagent, Chlorinating agent | High yield, mild conditions, inexpensive starting materials. google.com | Relatively newer method. google.com |
Introduction of the Difluoroethoxy Moiety via Nucleophilic Pathways
The introduction of the 2,2-difluoroethoxy group onto the 5-nitropyridine scaffold is typically achieved through nucleophilic substitution reactions.
The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-withdrawing nitro group at the 5-position of the pyridine ring activates the 2-position towards nucleophilic attack. rsc.orgnih.gov The chlorine atom in 2-Chloro-5-nitropyridine is a good leaving group, facilitating the substitution.
The reaction is typically carried out by treating 2-Chloro-5-nitropyridine with 2,2-difluoroethanol (B47519) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2,2-difluoroethanol to form the more nucleophilic alkoxide. This alkoxide then attacks the C2 position of the pyridine ring, displacing the chloride ion and forming the desired ether linkage.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. nih.gov The nucleophile first adds to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. The reactivity of the pyridine ring is significantly enhanced by the presence of the aza nitrogen and the electron-withdrawing nitro group. nih.gov
While the chloro group is a common leaving group, other labile groups can also be employed for the introduction of the difluoroethoxy moiety. For instance, a sulfonyl group (-SO₃H) at the 2-position of 5-nitropyridine can also serve as a leaving group in nucleophilic aromatic substitution reactions. The reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles, including alcohols, has been shown to proceed with high yields. rsc.orgresearchgate.net In this case, the sulfonate group is displaced by the 2,2-difluoroethoxide ion to yield this compound. This method offers an alternative pathway, particularly if the corresponding sulfonic acid derivative is more readily accessible than the chloro derivative. rsc.org
Emerging and Specialized Synthetic Techniques
Beyond the classical methods, research into more efficient and specialized synthetic techniques continues to evolve.
While not directly a method for synthesizing the entire 2-(2,2-difluoroethoxy) group in one step, regioselective difluoromethylation strategies are relevant to the broader field of incorporating fluorinated moieties into pyridine rings. Recent advancements have focused on the direct C-H difluoromethylation of pyridines. nih.govresearchgate.net These methods often utilize radical processes and can be tuned to achieve meta or para regioselectivity. nih.govresearchgate.netthieme-connect.com Such strategies could potentially be adapted in the future for the direct introduction of difluoroalkyl groups at specific positions on the pyridine ring, offering a more atom-economical approach.
Microwave-Assisted Synthesis in Pyridine and Nitropyridine Chemistry
Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for the rapid synthesis of a wide array of heterocyclic compounds, including pyridine and nitropyridine derivatives. This methodology utilizes microwave irradiation to heat the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govijpsjournal.com The application of microwave technology is particularly advantageous in the synthesis of substituted pyridines, where traditional methods often require harsh conditions and long reaction durations. organic-chemistry.orgresearchgate.net
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome high activation energy barriers and accelerate reaction rates. nih.gov For the synthesis of nitropyridine derivatives, which are important intermediates in medicinal chemistry, microwave-assisted approaches offer a greener and more time-efficient alternative to classical procedures. epa.govnih.gov
Detailed research findings have demonstrated the superiority of microwave irradiation in various synthetic transformations involving pyridines. For example, the Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- or tetrasubstituted pyridines, has been significantly improved by the use of microwave heating. This one-pot procedure, conducted at 170°C, drastically reduces reaction times from hours to as little as 10–20 minutes, while providing superior yields compared to conventional heating in a sealed tube. organic-chemistry.org
In the context of synthesizing compounds structurally related to this compound, such as 2-alkoxy-5-nitropyridines, microwave-assisted methods have proven effective. Research on the dearylation of 2-aryloxy-5-nitropyridines shows that the reaction with alcohols in the presence of a base to yield the corresponding 2-alkoxy-5-nitro pyridine is significantly accelerated under microwave irradiation. Reactions that might otherwise require several hours can be completed in 10 to 25 minutes at 70°C. isca.meresearchgate.net
The advantages of microwave-assisted synthesis over conventional heating are clearly illustrated when comparing reaction outcomes for similar transformations. The following table summarizes a comparison for the synthesis of various substituted pyridines.
| Reaction Type | Conditions (Microwave) | Yield (Microwave) | Conditions (Conventional) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | 170°C, 10-20 min | Up to 98% | High temperature, multi-step | Lower yields | organic-chemistry.org |
| Synthesis of 2-alkoxy-5-nitropyridines | 70°C, 10-25 min | Quantitative | Longer reaction times | Not specified | isca.me |
| Synthesis of 1,4-dihydropyridine (B1200194) nucleosides | 50°C, 30 min | 58% | 50°C, longer duration | 42% | nih.gov |
| Synthesis of pyrano[4,5-C]pyrroles | Toluene, 2 min | 80% | Refluxing toluene, 6 hours | 67% | ijpsjournal.com |
Furthermore, microwave-assisted techniques have been successfully applied to multicomponent reactions for the synthesis of highly functionalized pyridines. For instance, a one-pot, multi-component reaction combining aldehydes, malononitrile, and thiophenol in the presence of a Lewis acid catalyst to produce 6-amino-3,5-dicarbonitrile-2-thio-pyridines showed significantly shorter reaction times under microwave irradiation compared to conventional heating, while still achieving moderate to good yields. nih.gov
The following table details research findings on the microwave-assisted synthesis of various nitropyridine and related heterocyclic derivatives, showcasing the versatility and efficiency of this methodology.
| Compound Class | Starting Materials | Reaction Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| (5-nitropyridin-2-yl)alkyl carbamates | N-carbamate amino carbonyl derivatives, 1-methyl-3,5-dinitro-2-pyridone | Microwave irradiation | Not specified | Not specified | epa.govnih.gov |
| 2-alkoxy-5-nitro pyridines | 2-aryloxy-5-nitropyridine, alcohol, base (e.g., K2CO3) | 70°C, Microwave | 10-25 min | Quantitative | isca.meresearchgate.net |
| Tri- or tetrasubstituted pyridines | Ethyl β-aminocrotonate, alkynones | 170°C, Microwave, optional catalyst (acetic acid or ZnBr2) | 10-20 min | Up to 98% | organic-chemistry.org |
| 1,2,4-triazolo[1,5-a]pyridines | Enaminonitriles, benzohydrazides | 140°C, Microwave, Toluene | 3 hours | 89% | mdpi.com |
Iii. Reaction Mechanisms and Reactivity Studies
Mechanistic Investigations of Electrophilic and Nucleophilic Processes
The chemical behavior of 2-(2,2-difluoroethoxy)-5-nitropyridine is predominantly characterized by nucleophilic substitution reactions, though electrophilic processes on the pyridine (B92270) ring, while less favorable, are also mechanistically significant in heterocyclic chemistry.
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 5-nitropyridine derivatives. This reaction proceeds via a bimolecular addition-elimination mechanism. The process begins with the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically at a position ortho or para to a strong electron-withdrawing group. wikipedia.orgyoutube.com This initial, often rate-determining step, disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group. The aromaticity is then restored in the second step by the expulsion of a leaving group from the site of initial nucleophilic attack. wikipedia.org
For this compound, nucleophilic attack is favored at the C-2 position, leading to the displacement of the 2,2-difluoroethoxy group. The stability of the intermediate is enhanced by the delocalization of the negative charge onto the electronegative ring nitrogen and the para-nitro group. stackexchange.com
Kinetic studies provide quantitative insight into the SNAr mechanism. Research on the analogous compound, 2-methoxy-5-nitropyridine, reacting with various secondary amines (morpholine, piperidine, and pyrrolidine) in an aqueous solution, has shown that the reaction proceeds via a standard SNAr mechanism where the nucleophilic attack is the rate-determining step. researchgate.net
| Nucleophile | pKa | k2 (M-1s-1) |
|---|---|---|
| Pyrrolidine | 11.27 | 2.51 x 10-2 |
| Piperidine | 11.12 | 1.58 x 10-2 |
| Morpholine | 8.33 | 1.26 x 10-4 |
The nitro group (–NO2) plays a pivotal role in the reactivity of the pyridine ring towards nucleophilic substitution.
As a Leaving Group: While the nitro group is an excellent activating group, it is generally considered a poor leaving group in SNAr reactions compared to halides or alkoxides. However, under specific conditions, the displacement of a nitro group can occur. For instance, in the reaction of methyl 3-nitropyridine-4-carboxylate, the meta nitro group is displaced by fluorine using cesium fluoride (B91410) at high temperatures. wikipedia.org This demonstrates that, although less common, the nitro group can function as a nucleofuge, particularly when the aromatic system is highly activated and a strong nucleophile is employed under forcing conditions.
Vicarious Nucleophilic Substitution (VNS) is a distinct and powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.govorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom, typically at a position ortho or para to a nitro group, with a carbon-based nucleophile. organic-chemistry.org
The VNS mechanism involves the reaction of a nitropyridine with a carbanion that possesses a leaving group (e.g., a halogen, phenoxy, or sulfonyl group) on the carbanionic carbon. The process unfolds in two key steps:
Addition: The carbanion attacks an electron-deficient carbon atom of the nitropyridine ring that bears a hydrogen atom, forming an anionic σ-adduct (a type of Meisenheimer complex). nih.govresearchgate.net
β-Elimination: A base then induces the β-elimination of the leaving group from the adduct. This step involves the abstraction of the original hydrogen atom from the ring and the simultaneous or subsequent departure of the leaving group from the nucleophile's side chain, leading to the restoration of aromaticity and the formation of the substituted product. nih.govacs.org
For a substrate like this compound, VNS reactions would be expected to occur at the C-4 or C-6 positions, which are ortho to the activating nitro group. Mechanistic studies have revealed that steric factors can play a significant role in the elimination step; for instance, the use of sterically hindered carbanions can inhibit the β-elimination, leading to the isolation of the initial adduct. nih.govacs.org
Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic fluorine source ("F+"). wikipedia.org While the pyridine ring in this compound is strongly deactivated towards electrophilic attack, understanding the general mechanisms is relevant for the synthesis of related fluorinated heterocycles. Common electrophilic fluorinating agents include N-F reagents like Selectfluor (F-TEDA-BF4). nih.gov
The precise mechanism of electrophilic fluorination remains a subject of debate and may vary depending on the substrate and reagents. wikipedia.org Two primary pathways are often considered:
SN2-type Mechanism: In this pathway, the carbon-centered nucleophile attacks the electrophilic fluorine atom of the N-F reagent, with the nitrogen-containing moiety acting as the leaving group. Evidence for this mechanism includes the observation that reaction yields are often independent of the single-electron transfer (SET) tendencies of the nucleophiles. wikipedia.org
Single-Electron Transfer (SET) Mechanism: This pathway involves an initial single-electron transfer from the nucleophile to the fluorinating agent, generating a radical cation and a fluorine radical. These species then combine to form the fluorinated product. The SET mechanism is often proposed for the fluorination of electron-rich substrates like olefins. nih.gov
In the context of pyridines, which are less nucleophilic, the reaction may proceed through initial coordination of the pyridine nitrogen to a metal-based fluorinating agent or via direct attack on reagents like Selectfluor. nih.gov For deactivated systems, harsh reaction conditions are typically required.
Studies on Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Nitropyridines
Influence of Substituents on Pyridine Ring Reactivity and Selectivity
The reactivity and regioselectivity of the pyridine ring in this compound are dictated by the combined electronic effects of the ring nitrogen, the 5-nitro group, and the 2-(2,2-difluoroethoxy) group.
Ring Nitrogen: The nitrogen atom is inherently electronegative and withdraws electron density from the ring inductively, deactivating it towards electrophilic attack and activating it towards nucleophilic attack, especially at the C-2 and C-4 positions. youtube.comstackexchange.com In nucleophilic substitution, it provides resonance stabilization for the anionic intermediate when the attack occurs at these positions. stackexchange.com
5-Nitro Group: As a powerful electron-withdrawing group, the nitro substituent strongly deactivates the entire ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution. It directs nucleophilic attack to the ortho (C-4, C-6) and para (C-2) positions relative to itself, as these positions allow for maximal resonance stabilization of the resulting Meisenheimer complex.
The synergy of these substituents makes the C-2 and C-6 positions the most electrophilic and therefore the most susceptible to nucleophilic attack. The C-2 position is occupied by a good leaving group (the difluoroethoxy moiety), making it the prime site for SNAr reactions. The C-4 and C-6 positions, bearing hydrogen atoms, are potential sites for VNS reactions.
Electronic Effects of the Nitro Group on Pyridine Reactivity
The nitro group (NO₂) at the C5 position of the pyridine ring exerts a profound influence on the molecule's reactivity. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system through both inductive (-I) and resonance (-M) effects. wikipedia.orgnumberanalytics.com This deactivation makes the pyridine ring highly electrophilic and, consequently, more susceptible to nucleophilic attack. numberanalytics.comwikipedia.org
In the context of this compound, the nitro group's primary role is to activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.govnih.gov The mechanism of an SNAr reaction typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this complex is crucial for the reaction to proceed, and the nitro group at the para-position (C5) relative to the leaving group at C2 provides substantial stabilization through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. wikipedia.org
The electron-withdrawing nature of the nitro group also influences the regioselectivity of nucleophilic attack. In 5-nitropyridines, the positions ortho and para to the nitro group (C2, C4, and C6) are the most activated towards nucleophilic substitution. nih.govacs.org In the case of this compound, the presence of the alkoxy group at the C2 position makes this site a primary target for substitution by a wide range of nucleophiles. nih.gov
Impact of Fluorination on Reaction Selectivity and Pathway Divergence
The presence of two fluorine atoms on the ethoxy group at the C2 position introduces unique electronic and steric effects that significantly impact the reaction selectivity and can lead to divergent reaction pathways. Fluorine is the most electronegative element, and its presence in the 2,2-difluoroethoxy group imparts a strong inductive electron-withdrawing effect (-I). mdpi.com This effect further enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.
The C-F bond is exceptionally strong, which can influence the stability of intermediates and transition states in certain reactions. mdpi.com While the fluorine atoms are not directly attached to the pyridine ring, their influence is transmitted through the ethoxy linkage. This can affect the leaving group ability of the 2-(2,2-difluoroethoxy) group in SNAr reactions. While alkoxy groups are generally poor leaving groups, the electron-withdrawing nature of the fluorine atoms can stabilize the departing alkoxide, making substitution more favorable under certain conditions.
Furthermore, fluorination can influence reaction pathways by altering the acidity of adjacent protons or by creating unique steric environments that favor specific reaction geometries. While direct studies on this compound are limited, the principles of fluorinated substituent effects suggest that this group plays a critical role in fine-tuning the reactivity and selectivity of the molecule. researchgate.net
Stereochemical and Regiochemical Control in Pyridine Derivatization Reactions
The derivatization of this compound offers opportunities for introducing new functional groups, and the control of stereochemistry and regiochemistry is paramount in these transformations.
Regiochemical Control:
The substitution pattern of this compound inherently directs the regioselectivity of many reactions. As discussed, the C2 and C6 positions are highly activated towards nucleophilic attack due to the electronic influence of the ring nitrogen and the C5-nitro group. nih.govacs.org In reactions involving nucleophilic aromatic substitution, the 2-(2,2-difluoroethoxy) group itself can act as a leaving group, leading to functionalization at the C2 position.
Alternatively, if the reaction conditions are tailored for C-H functionalization, the electronic and steric environment of the pyridine ring will dictate the site of reaction. For instance, in Minisci-type radical alkylations, the regioselectivity is often governed by a combination of electronic factors (favoring attack at electron-deficient positions) and steric hindrance. nih.gov The bulky 2-(2,2-difluoroethoxy) group would likely disfavor attack at the adjacent C3 position, potentially directing incoming radicals to the C4 or C6 positions. The precise outcome would depend on the specific reagents and reaction conditions employed.
The table below summarizes the expected regiochemical outcomes for different types of reactions on a generic 2,5-disubstituted pyridine ring, which can be extrapolated to this compound.
| Reaction Type | Expected Major Regioisomer(s) | Influencing Factors |
| Nucleophilic Aromatic Substitution (at C2) | 2-Substituted-5-nitropyridine | Nature of the nucleophile and leaving group ability of the 2-(2,2-difluoroethoxy) group. |
| Radical C-H Functionalization | C4 and/or C6 substituted | Steric hindrance from the 2-substituent, electronic activation by the 5-nitro group. nih.gov |
| Electrophilic Aromatic Substitution | Generally disfavored | Strong deactivation by the nitro group and pyridine nitrogen. |
Stereochemical Control:
Achieving stereochemical control in the derivatization of this compound is particularly relevant when introducing chiral centers. This can be accomplished through several strategies:
Use of Chiral Reagents or Catalysts: Asymmetric synthesis methodologies, such as the use of chiral catalysts, can enantioselectively introduce new functional groups. For example, in dearomatization reactions of pyridines, chiral ligands on transition metal catalysts or organocatalysts can effectively control the stereochemistry of the resulting products. mdpi.com
Substrate-Controlled Diastereoselectivity: If the derivatization reaction involves a substrate that already contains a chiral center, the existing stereochemistry can influence the formation of new stereocenters, leading to diastereoselective outcomes. nih.gov
Auxiliary-Mediated Stereocontrol: The temporary attachment of a chiral auxiliary to the pyridine ring or a substituent can direct the stereochemical course of a reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.
The table below outlines potential strategies for stereochemical control in pyridine derivatization reactions.
| Strategy | Description | Example Application |
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Asymmetric hydrogenation or dearomatization of the pyridine ring. mdpi.com |
| Diastereoselective Reactions | An existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. | Reaction of a chiral nucleophile with the pyridine ring. |
| Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to control stereochemistry, then removed. | Asymmetric alkylation or addition reactions. |
Iv. Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional moieties and understanding the molecular vibrations of the title compound.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-(2,2-Difluoroethoxy)-5-nitropyridine is characterized by a series of absorption bands that confirm the presence of its key structural components: the nitropyridine ring and the difluoroethoxy side chain.
The primary functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: The pyridine (B92270) ring exhibits C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹. vscht.cz
Nitro Group (NO₂) Vibrations: The nitro group is identified by two distinct, strong stretching vibrations: the asymmetric stretch usually appearing between 1550-1475 cm⁻¹ and the symmetric stretch found in the 1360-1290 cm⁻¹ range.
Aromatic Ring Stretching: The C-C and C-N stretching vibrations within the pyridine ring produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org
Ether (C-O-C) Linkage: The asymmetric C-O-C stretching vibration of the ether group is expected to produce a strong band in the 1260-1000 cm⁻¹ range.
Aliphatic C-H Stretching: The CH₂ group in the ethoxy side chain will show stretching vibrations just below 3000 cm⁻¹, typically around 2960-2850 cm⁻¹. libretexts.org
C-F Stretching: The presence of fluorine atoms gives rise to very strong C-F stretching bands, which are typically found in the 1400-1000 cm⁻¹ region. The intensity of these bands is a hallmark of fluorinated organic compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Medium |
| Aromatic C=C, C=N | Ring Stretching | 1600 - 1400 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |
| Ether (Ar-O-C) | Asymmetric Stretching | 1260 - 1200 | Strong |
| C-F | Stretching | 1400 - 1000 | Very Strong |
Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that result in a change in polarizability. The Raman spectrum of this compound is particularly useful for analyzing the vibrations of the pyridine ring and the symmetric vibrations of the substituents.
Key expected features in the Raman spectrum include:
Ring Breathing Modes: The pyridine ring exhibits characteristic "ring breathing" vibrations, which are often strong in the Raman spectrum and appear in the 990-1050 cm⁻¹ range. researchgate.net
Symmetric Nitro Stretch: The symmetric NO₂ stretching vibration, typically around 1350 cm⁻¹, often produces a strong and easily identifiable Raman band.
Aromatic C-H Stretching: While also present in IR, the aromatic C-H stretching modes above 3000 cm⁻¹ can be clearly observed.
Substituent-Ring Vibrations: Low-frequency modes corresponding to the stretching and bending of the bonds connecting the difluoroethoxy and nitro groups to the pyridine ring are also detectable.
The analysis of both Raman and IR spectra allows for a more complete assignment of the compound's vibrational modes, as some vibrations may be strong in Raman but weak in IR, and vice versa, according to the principles of mutual exclusion for centrosymmetric molecules (though not strictly applicable here, the concept of complementary activities is relevant).
The vibrational modes of the pyridine ring itself can be analyzed in detail. These are often described using Wilson's notation for benzene (B151609) derivatives. For substituted pyridines, key in-plane normal modes include the ring breathing (ν₁) and the trigonal ring breathing (ν₁₂) modes. nih.gov
The ν₁ mode involves a symmetric radial expansion and contraction of the entire pyridine ring. The ν₁₂ mode, or "triangle mode," involves the radial motion of alternating carbon and nitrogen atoms. nih.gov The frequencies of these modes are sensitive to the mass and electronic properties of the substituents. The electron-withdrawing nitro group and the ether linkage will perturb the electron density of the ring, causing shifts in the frequencies of these normal modes compared to unsubstituted pyridine.
The introduction of two fluorine atoms on the ethoxy group has significant effects on the vibrational spectrum.
Characteristic C-F Bands: As mentioned, the C-F stretching vibrations introduce intense absorption bands in the IR spectrum, often dominating the 1400-1000 cm⁻¹ region.
Inductive Effect: Fluorine is highly electronegative, and its presence causes a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the ethoxy group to the pyridine ring, influencing the bond strengths and force constants of the ring's C-C and C-N bonds. This electronic perturbation leads to shifts in the vibrational frequencies of the ring modes.
Mass Effect: The mass of the fluorine atoms also influences the vibrational frequencies, particularly for modes involving the movement of the entire difluoroethoxy substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides definitive proof of the structure of this compound by revealing the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum can be readily predicted based on chemical shift theory and spin-spin coupling rules.
The molecule has three distinct sets of protons:
Pyridine Ring Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) form a coupled spin system. H-6, being adjacent to the ring nitrogen and ortho to the nitro group, is expected to be the most deshielded. H-4 will be influenced by the adjacent nitro group, and H-3 will be adjacent to the ether linkage. Their coupling pattern (ortho and meta coupling) allows for unambiguous assignment.
Methylene (B1212753) Protons (-O-CH₂-): These two protons are adjacent to both the ether oxygen and the difluoromethyl group. They will appear as a triplet due to coupling with the single proton of the CHF₂ group.
Methine Proton (-CHF₂): This single proton is coupled to the two adjacent methylene protons and the two geminal fluorine atoms. This will result in a complex multiplet, specifically a triplet of triplets (a triplet from coupling to the CH₂ group, which is further split into a triplet by the two ¹⁹F nuclei).
¹H NMR is also crucial for distinguishing between potential isomers. For example, the isomeric compound 3-(2,2-Difluoroethoxy)-5-nitropyridine would exhibit a completely different set of chemical shifts and coupling patterns for its aromatic protons, allowing for clear differentiation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 (Pyridine) | ~9.1 - 9.3 | d (doublet) | ³J(H6-H4) ≈ 2-3 Hz (meta) | 1H |
| H-4 (Pyridine) | ~8.5 - 8.7 | dd (doublet of doublets) | ³J(H4-H3) ≈ 8-9 Hz (ortho), ³J(H4-H6) ≈ 2-3 Hz (meta) | 1H |
| H-3 (Pyridine) | ~7.0 - 7.2 | d (doublet) | ³J(H3-H4) ≈ 8-9 Hz (ortho) | 1H |
| -O-CH₂- | ~4.6 - 4.8 | td (triplet of doublets) | ³J(H-H) ≈ 4 Hz, ³J(H-F) ≈ 14 Hz | 2H |
| -CHF₂ | ~6.3 - 6.6 | tt (triplet of triplets) | ²J(H-F) ≈ 55-60 Hz, ³J(H-H) ≈ 4 Hz | 1H |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon skeleton of an organic molecule. In the case of this compound, a proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
The chemical shifts (δ) of the pyridine ring carbons are significantly influenced by the substituents. The nitro group (NO₂) at the C-5 position is a strong electron-withdrawing group, which deshields the adjacent carbons, causing their signals to appear at a lower field (higher ppm). Conversely, the 2-(2,2-difluoroethoxy) group is electron-donating through the oxygen atom's lone pairs, which tends to shield the ortho and para positions. The carbon atom directly bonded to the ether oxygen (C-2) is expected to be significantly deshielded.
The ethoxy side chain carbons are also distinct. The carbon atom bonded to the two fluorine atoms (-OCHF₂) will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the two fluorine nuclei (¹JCF). The adjacent methylene carbon (-CH₂-) will also be influenced by the electronegative oxygen and the difluoromethyl group.
Based on established chemical shift ranges for substituted pyridines and fluorinated ethers, the predicted ¹³C NMR chemical shifts are summarized below. researchgate.netoregonstate.eduuobasrah.edu.iq
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
|---|---|---|---|
| C-2 | 162 - 166 | Singlet | Attached to electronegative ether oxygen. |
| C-3 | 110 - 114 | Singlet | Influenced by adjacent ether group. |
| C-4 | 135 - 139 | Singlet | Influenced by adjacent nitro group. |
| C-5 | 140 - 144 | Singlet | Attached to electron-withdrawing nitro group. |
| C-6 | 148 - 152 | Singlet | Deshielded by ring nitrogen and nitro group. |
| -O-CH₂- | 65 - 69 | Triplet (t) | Coupled to two fluorine atoms (²JCF). |
| -CHF₂ | 113 - 117 | Triplet (t) | Attached to two fluorine atoms; coupled to them (¹JCF). |
Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org For this compound, the ¹⁹F NMR spectrum provides direct information about the difluoroethoxy group.
A single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal's chemical shift is characteristic of a difluoroalkyl ether moiety. The signal is predicted to appear as a triplet, a result of spin-spin coupling (³JHF) with the two equivalent protons of the adjacent methylene (-CH₂-) group, following the n+1 rule. The wide chemical shift range of ¹⁹F NMR makes this signal highly diagnostic. alfa-chemistry.comucsb.edu
Table 2: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Chemical Shift (δ, ppm) | -120 to -130 (relative to CFCl₃) | Typical range for R-OCHF₂ groups. |
| Multiplicity | Triplet (t) | Coupling to the two protons on the adjacent -CH₂- group. |
| Coupling Constant (³JHF) | 2 - 5 Hz | Typical three-bond H-F coupling constant. |
Multinuclear Correlation NMR for Interatomic Connectivity and Halogen Bonding
Two-dimensional (2D) correlation NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, while an HMBC spectrum would reveal correlations between protons and carbons over two to three bonds, confirming the arrangement of the pyridine ring and the attachment of the side chain.
Furthermore, NMR can be a powerful tool to investigate non-covalent interactions like halogen bonding. researchgate.net A halogen bond is an interaction between an electrophilic region on a halogen atom and a Lewis base. In this molecule, a weak intramolecular interaction could potentially exist between one of the electronegative fluorine atoms (as the halogen bond donor) and an oxygen atom of the nitro group (as the Lewis basic acceptor). nih.govmdpi.com Such an interaction could be studied by observing changes in the ¹⁹F chemical shift in solvents of varying polarity or through variable temperature NMR experiments. researchgate.netolemiss.edu Any restriction in bond rotation caused by such an interaction might also be detectable.
Mass Spectrometry (MS) and Hyphenated Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This precision allows for the determination of the exact mass, which is calculated using the masses of the most abundant isotopes of the constituent elements. missouri.edu From the exact mass, a unique elemental formula can be derived, which is a critical step in structure confirmation. nih.govyoutube.com
For this compound, the molecular formula is C₇H₆F₂N₂O₃. The theoretical exact mass can be calculated by summing the monoisotopic masses of its constituent atoms.
Table 3: Calculation of Theoretical Exact Mass for C₇H₆F₂N₂O₃
| Element | Isotope | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |
| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | 204.034649 |
An HRMS experiment would be expected to yield a molecular ion peak (e.g., [M+H]⁺ at m/z 205.04192) that matches this calculated value with high accuracy, confirming the elemental composition. sisweb.comepfl.ch
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. helixchrom.com
For purity analysis, a sample of this compound would be injected into an LC system, typically using a reversed-phase column. nih.gov The components of the sample are separated based on their polarity, and as they elute from the column, they are ionized and detected by the mass spectrometer. The purity of the compound can be determined by integrating the area of the chromatographic peak corresponding to its molecular ion (e.g., m/z 205.04 for [M+H]⁺) and comparing it to the area of any impurity peaks. springernature.comresearchgate.net
Similarly, LC-MS can be used to monitor a reaction that synthesizes this compound. By taking small aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product by monitoring their respective molecular ion masses. This allows for the optimization of reaction conditions and determination of the reaction endpoint.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in a molecule.
The primary chromophore in this compound is the 5-nitropyridine system. This conjugated aromatic system is expected to give rise to intense absorptions corresponding to π → π* electronic transitions. mdpi.com Additionally, the presence of non-bonding electrons on the pyridine nitrogen and the oxygen atoms of the ether and nitro groups allows for lower-energy, and typically less intense, n → π* transitions. researchgate.netnih.gov
The absorption maxima (λ_max) are influenced by the electronic nature of the substituents. The combination of the electron-donating ethoxy group and the electron-withdrawing nitro group on the pyridine ring can lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Nitropyridine conjugated system | 250 - 320 | High |
| n → π* | N and O lone pairs → π* system | 330 - 380 | Low |
Analysis of "this compound" Unhindered by Lack of Crystallographic Data
Despite a thorough search of available scientific literature, no specific single crystal X-ray diffraction (SC-XRD) data for the compound this compound has been publicly reported. Therefore, a detailed analysis of its three-dimensional molecular structure and the specific intermolecular interactions and crystal packing motifs, as would be determined by SC-XRD, cannot be provided at this time.
Furthermore, the data generated from SC-XRD is crucial for understanding the supramolecular chemistry of a compound, revealing the intricate network of intermolecular forces that govern how molecules arrange themselves in the solid state. These forces include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions, all of which play a critical role in determining the physical properties of the material, such as melting point, solubility, and polymorphism.
Without experimental crystallographic data for this compound, any discussion on its specific crystal packing and intermolecular interactions would be purely speculative. The presence of a nitro group, a pyridine ring, and a difluoroethoxy group suggests the potential for a rich variety of intermolecular interactions that could influence its solid-state architecture. However, without experimental validation, the precise nature and hierarchy of these interactions remain unknown.
Future research involving the successful crystallization of this compound and its subsequent analysis by single crystal X-ray diffraction would be necessary to provide the detailed structural information required for a comprehensive understanding of this compound's solid-state chemistry.
V. Computational Chemistry and Theoretical Insights
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in quantum mechanics. A variety of methods, differing in accuracy and computational cost, are employed to solve the Schrödinger equation for a given molecule. The choice of methodology is critical and depends on the specific properties being investigated and the size of the system.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. This approach offers a favorable balance between computational accuracy and efficiency.
A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Numerous functionals have been developed, with one of the most widely used being B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netnih.gov B3LYP is a hybrid functional that incorporates elements from both Hartree-Fock theory and other exchange and correlation functionals. It is known for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds. nih.govchemrxiv.org When studying a molecule like 2-(2,2-Difluoroethoxy)-5-nitropyridine, B3LYP would typically be employed for geometry optimization and frequency calculations to confirm that the structure corresponds to a true energy minimum. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy.
One common ab initio method is Møller-Plesset perturbation theory (MP2), which improves upon the Hartree-Fock method by adding electron correlation effects. researchgate.net Electron correlation is the interaction between individual electrons, a factor that is approximated in simpler models. MP2 calculations are often used to obtain more accurate energy values and to study non-covalent interactions, which are critical in biological systems and materials science. For a molecule like this compound, MP2 could be used to refine energy calculations or to investigate potential intermolecular interactions. researchgate.net
In computational chemistry, a basis set is a collection of mathematical functions used to represent the electronic wavefunctions of atoms within a molecule. The choice of basis set directly impacts the accuracy and cost of a calculation.
Pople-style basis sets are commonly used, with notations like 6-311G(d,p) providing specific information about their construction. nih.govchemrxiv.org
6-311G : This indicates a triple-zeta split-valence basis set, meaning that each atomic orbital is represented by a combination of three different-sized functions, providing more flexibility to describe the electron distribution.
(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
For calculations requiring higher accuracy, especially for systems with anions or weak interactions, diffuse functions are added, denoted by a "+". The 6-311++G(d2,p2) basis set, for instance, includes diffuse functions on both heavy atoms and hydrogens (++), as well as multiple polarization functions (d2,p2), offering a very flexible and robust description of the molecule's electronic structure. nih.gov The selection of a basis set is a trade-off; larger basis sets yield more accurate results but significantly increase computation time. chemrxiv.org
Chemical reactions and processes are most often carried out in a solvent. Solvation can significantly influence the properties and reactivity of a molecule. Computational models are used to simulate these effects.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. gaussian.comq-chem.com Instead of modeling individual solvent molecules, PCM represents the solvent as a continuous medium with a defined dielectric constant. gaussian.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. q-chem.com This approach allows for the efficient calculation of molecular properties in solution, providing insights into how a solvent might alter a molecule's electronic structure, stability, and reactivity. gaussian.comq-chem.com For this compound, PCM would be essential for predicting its behavior in various solvents.
Electronic Structure and Molecular Properties Analysis
Once the molecular geometry is optimized, computational methods can be used to analyze its electronic characteristics, which are fundamental to its chemical reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . researchgate.net
HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the molecule's ionization potential.
LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net This gap is also related to the molecule's electronic absorption properties; a smaller gap typically corresponds to absorption at a longer wavelength. For this compound, an analysis of the HOMO-LUMO gap would provide fundamental insights into its chemical stability, reactivity, and potential applications in materials science. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the electron density and electrostatic potential across a molecule's surface. wolfram.com This map allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas that are targets for nucleophiles. researchgate.net
For this compound, the MEP map is significantly influenced by its distinct functional groups. The nitro group (NO₂) is a powerful electron-withdrawing group, creating a substantial region of negative electrostatic potential around its oxygen atoms. This makes the nitro group a primary site for interactions with electrophiles and hydrogen bond donors. Conversely, the fluorine atoms on the ethoxy group also contribute to regions of negative potential. The pyridine (B92270) ring itself is rendered electron-deficient by the attached nitro group, leading to positive potential on the ring's hydrogen atoms and carbons, particularly those ortho and para to the nitro group. researchgate.net This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Oxygen atoms of Nitro Group | Strongly Negative | Red | Site for electrophilic attack and hydrogen bonding |
| Pyridine Ring Carbons | Positive | Blue / Green | Susceptible to nucleophilic attack |
| Hydrogen atoms on Pyridine Ring | Positive | Blue / Green | Potential sites for weak hydrogen bonding |
| Fluorine Atoms | Negative | Red / Yellow | Potential for halogen bonding and electrophilic interaction |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Bond Strengths
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge delocalization, hyperconjugative interactions, and the strengths of chemical bonds within a molecule. rsc.orgusc.edu It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units, which aligns more closely with classical Lewis structures. usc.edu The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO, where a larger E(2) value indicates a stronger interaction. researchgate.netwisc.edu
In this compound, NBO analysis would reveal significant intramolecular charge transfer. rsc.org Key interactions would include the delocalization of electron density from the lone pairs of the ether oxygen into the antibonding orbitals of the pyridine ring. Furthermore, the strong electron-withdrawing nitro group would cause substantial delocalization of the ring's π-electrons towards it. nih.gov This extensive delocalization stabilizes the molecule but also significantly influences its reactivity and bond characteristics. rsc.org The analysis would also provide insight into the hybridization of atomic orbitals and the strength of bonds, such as the C-F, C-O, and C-N bonds.
Table 2: Predicted NBO Analysis of Key Intramolecular Interactions
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Predicted Stabilization Energy (E(2)) | Consequence |
| Lone Pair of Ether Oxygen | π* (C-N of Pyridine Ring) | n -> π | High | Increased electron density in the ring from the ethoxy group. |
| π (Pyridine Ring) | π (N-O of Nitro Group) | π -> π | Very High | Strong delocalization of ring electrons, enhancing ring electrophilicity. |
| Lone Pair of Pyridine Nitrogen | σ (Adjacent C-C bond) | n -> σ | Moderate | Stabilization of the pyridine ring structure. |
| σ (C-H on Pyridine Ring) | σ (Adjacent C-C bond) | σ -> σ* | Low | Standard hyperconjugative stabilization. |
Intermolecular Interaction Analysis
The way molecules of this compound interact with each other and with other molecules in a condensed phase is critical for determining its physical properties and its role in supramolecular chemistry. rsc.org Computational methods can effectively model and characterize these non-covalent interactions.
Investigation of Halogen Bonding (e.g., N-F Halogen Bonds) in Fluorinated Pyridines
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov The strength of this interaction typically increases in the order F < Cl < Br < I. While fluorine is the most electronegative element, it can still participate in halogen bonding, especially when attached to an electron-withdrawing framework. mdpi.com In fluorinated pyridines, the fluorine atoms can act as halogen bond donors, interacting with nitrogen or oxygen atoms as acceptors. researchgate.net For this compound, theoretical studies could investigate the potential for N···F or O···F halogen bonds, which could play a role in the crystal packing and formation of co-crystals. nih.gov
Characterization of Hydrogen Bonding (e.g., O-H⋅⋅⋅O, N-H⋅⋅⋅O, C-H⋅⋅⋅O) in Supramolecular Assemblies
Hydrogen bonding is a directional and specific interaction that plays a dominant role in the formation of supramolecular assemblies. tue.nlmdpi.com this compound, while lacking strong hydrogen bond donors, is a potent hydrogen bond acceptor. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are primary sites for accepting hydrogen bonds from donor molecules (e.g., water, alcohols). Additionally, weak C-H⋅⋅⋅O hydrogen bonds, where the hydrogens on the pyridine ring interact with oxygen atoms on adjacent molecules, can contribute to the stability of the crystal lattice. rsc.org Computational analysis can determine the geometry, strength, and cooperativity of these hydrogen bonds in forming larger, well-defined structures. beilstein-journals.org
Table 3: Potential Hydrogen Bonding Interactions
| Donor | Acceptor Atom on Titled Compound | Type of Hydrogen Bond | Relative Strength |
| O-H (e.g., from alcohol) | Oxygen of NO₂ | O-H⋅⋅⋅O | Strong |
| N-H (e.g., from amine) | Oxygen of NO₂ | N-H⋅⋅⋅O | Strong |
| O-H (e.g., from alcohol) | Pyridine Nitrogen | O-H⋅⋅⋅N | Moderate |
| C-H (from another molecule) | Oxygen of NO₂ | C-H⋅⋅⋅O | Weak |
Theoretical Assessment of van der Waals Forces and π-π Stacking Interactions
Van der Waals forces, though individually weak, are ubiquitous and collectively contribute significantly to the stability of molecular crystals. quora.comresearchgate.net For this compound, these forces govern the close packing of molecules.
Mechanistic Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles that are often difficult to obtain experimentally. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), density functional theory (DFT) calculations can be employed. researchgate.net
In a typical SNAr reaction, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring. The electron-withdrawing nitro group strongly activates the ring for such attacks, stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net Computational modeling can map the entire reaction pathway, identifying the structure of the transition state and calculating the activation energy barrier. researchgate.net This allows for a comparison of the reactivity at different positions on the ring and provides a fundamental understanding of how the electronic properties of the difluoroethoxy and nitro groups influence the reaction kinetics and thermodynamics. nih.gov
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis is a cornerstone of computational organic chemistry, allowing for the calculation of activation energies and the detailed mapping of reaction pathways. For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational analysis would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming the nature of stationary points on the potential energy surface (i.e., minima for stable species and a single imaginary frequency for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state to the connected reactant and product, confirming the proposed mechanism.
Such analyses would provide quantitative data on reaction barriers, allowing chemists to understand the feasibility and kinetics of a proposed transformation. However, no published studies have performed these calculations for this compound.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Computational models are instrumental in predicting the selectivity of chemical reactions. nih.gov
Regioselectivity: In reactions where a molecule has multiple potential reaction sites, such as further substitution on the pyridine ring, computational chemistry can predict the most likely outcome. This is often achieved by calculating the activation energies for the transition states leading to each possible regioisomer. The pathway with the lowest activation energy is typically the favored one. For this compound, this could be applied to predict the site of attack for various nucleophiles or electrophiles.
Stereoselectivity: When reactions can form multiple stereoisomers, computational methods can predict which isomer will be predominantly formed. rsc.org This is accomplished by modeling the transition states leading to each stereoisomer. Even small differences in the calculated energies of these diastereomeric transition states can translate to high levels of stereoselectivity. While this is highly relevant for many chemical transformations, specific studies predicting stereochemical outcomes in reactions involving this compound are not available in the current body of scientific literature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2,2-Difluoroethoxy)-5-nitropyridine, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For instance, reacting 2-chloro-5-nitropyridine with 2,2-difluoroethanol under basic conditions (e.g., KOH or NaH) in a polar aprotic solvent like DMF or THF at 60–80°C can yield the target product . Key factors include:
- Temperature control : Higher temperatures (≥80°C) may lead to decomposition of the nitro group.
- Solvent selection : DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .
- Data Table :
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | 2,2-Difluoroethanol | DMF | 70 | 65–75 | |
| 5-Nitro-2-hydroxypyridine | 2,2-Difluoroethyl bromide | THF | 60 | 50–60 |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting material).
- NMR spectroscopy : ¹H and ¹⁹F NMR to verify substitution patterns (e.g., difluoroethoxy group at C2 and nitro group at C5) .
- Elemental analysis : Validate C, H, N, and F content against theoretical values.
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?
- Methodological Answer : The nitro group at C5 directs electrophilic substitution to C3/C4, but steric hindrance from the difluoroethoxy group at C2 complicates reactivity. Solutions include:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate C3, enabling controlled functionalization .
- Protecting groups : Temporarily protect the nitro group (e.g., as a silyl ether) to alter electronic effects during substitution .
- Case Study : Attempted bromination at C4 without protection led to <10% yield due to competing decomposition; using a nitro-protected intermediate improved yield to 45% .
Q. How can researchers resolve contradictions in reported reaction kinetics for nitro-group reductions?
- Methodological Answer : Conflicting data on catalytic hydrogenation vs. chemical reduction (e.g., Fe/HCl) arise from solvent and catalyst interactions.
- Catalytic hydrogenation : Use Pd/C in ethanol under 3 atm H₂ for selective nitro-to-amine conversion. Side reactions (e.g., dehalogenation) occur if traces of acid are present .
- Fe/HCl reduction : Faster but less selective; monitor pH to avoid over-reduction to hydroxylamine derivatives .
- Data Discrepancy : Ethanol solvent stabilizes intermediates in hydrogenation, while aqueous HCl in Fe-based methods accelerates side reactions.
Q. What safety protocols are critical for handling this compound in large-scale syntheses?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and full-face shields. The compound’s thermal decomposition releases toxic NOₓ and HF gases .
- Waste management : Neutralize acidic byproducts with CaCO₃ before disposal. Collect fluorinated waste separately for incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
